

# Introduction: The Strategic Value of an Internal Alkyne

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## Compound of Interest

Compound Name: 8-Hexadecyne

CAS No.: 19781-86-3

Cat. No.: B009868

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**8-Hexadecyne** (C<sub>16</sub>H<sub>30</sub>) is a long-chain internal alkyne that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Unlike terminal alkynes, its symmetrically placed triple bond offers unique reactivity and stereochemical control in downstream applications. Its long, saturated alkyl chains confer significant lipophilicity, making it an important synthon for creating molecules with specific solubility profiles, such as lipid-based drug delivery systems, molecular probes, and specialty lubricants. This guide elucidates the key technical aspects of **8-Hexadecyne**, from its fundamental properties to its practical application in a laboratory setting.

## Core Physicochemical Properties and Specifications

A thorough understanding of a compound's physical properties is the bedrock of its effective use. The data presented below has been aggregated from authoritative chemical databases and suppliers.

Property	Value	Source
CAS Number	19781-86-3	[1][2][3]
Molecular Formula	C <sub>16</sub> H <sub>30</sub>	[1][2][3]
Molecular Weight	222.41 g/mol	[1][4]
IUPAC Name	hexadec-8-yne	[1]
Appearance	Colorless to almost colorless clear liquid	[3][5]
Density	~0.80 g/cm <sup>3</sup>	[3][5]
Boiling Point	115-116°C at 0.5 mmHg	[2][5]
Flash Point	124.5°C	[2][5]
Refractive Index	~1.45	[2][3]
Solubility	Almost insoluble in water; soluble in most organic solvents	[5]
Purity (Typical)	>99.0% (GC)	[2][3]

## Synthesis of 8-Hexadecyne: A Practical Approach

While multiple synthetic routes exist for internal alkynes, a robust and scalable method involves the alkylation of a terminal alkyne. The following protocol describes the synthesis of **8-Hexadecyne** via the coupling of 1-octyne with 1-bromoheptane. This method is chosen for its high efficiency and reliance on common, well-understood organometallic principles.

### Causality of Experimental Design:

- **Base Selection:** Sodium amide (NaNH<sub>2</sub>) in liquid ammonia is a classic and highly effective base for deprotonating terminal alkynes. The low temperature (-78°C) ensures reaction control and minimizes side reactions. An alternative is n-butyllithium (n-BuLi) in an aprotic solvent like THF, which offers milder conditions but requires rigorous anhydrous technique.

- **Solvent System:** Liquid ammonia serves as both the solvent and a reactant (in the workup). Its low boiling point simplifies removal, but it requires specialized low-temperature apparatus.
- **Inert Atmosphere:** Acetylide anions are highly reactive and sensitive to both oxygen and protic sources (like water). An inert atmosphere of argon or nitrogen is critical to prevent quenching of the anion and ensure high yields.
- **Electrophile Choice:** 1-Bromoheptane is an effective alkylating agent. An alkyl iodide could be used for faster reaction rates, but bromides offer a good balance of reactivity and stability.

## Experimental Workflow: Synthesis

## Step 1: Acetylide Formation

1-Octyne in Liquid NH<sub>3</sub>

Deprotonation

Add Sodium Amide (NaNH<sub>2</sub>)  
@ -78°CSodium Octynide  
(Acetylide Anion)

## Step 2: Alkylation

1-Bromoheptane

S<sub>N</sub>2 AttackReaction Mixture  
(Stir for 12h, allow to warm to RT)

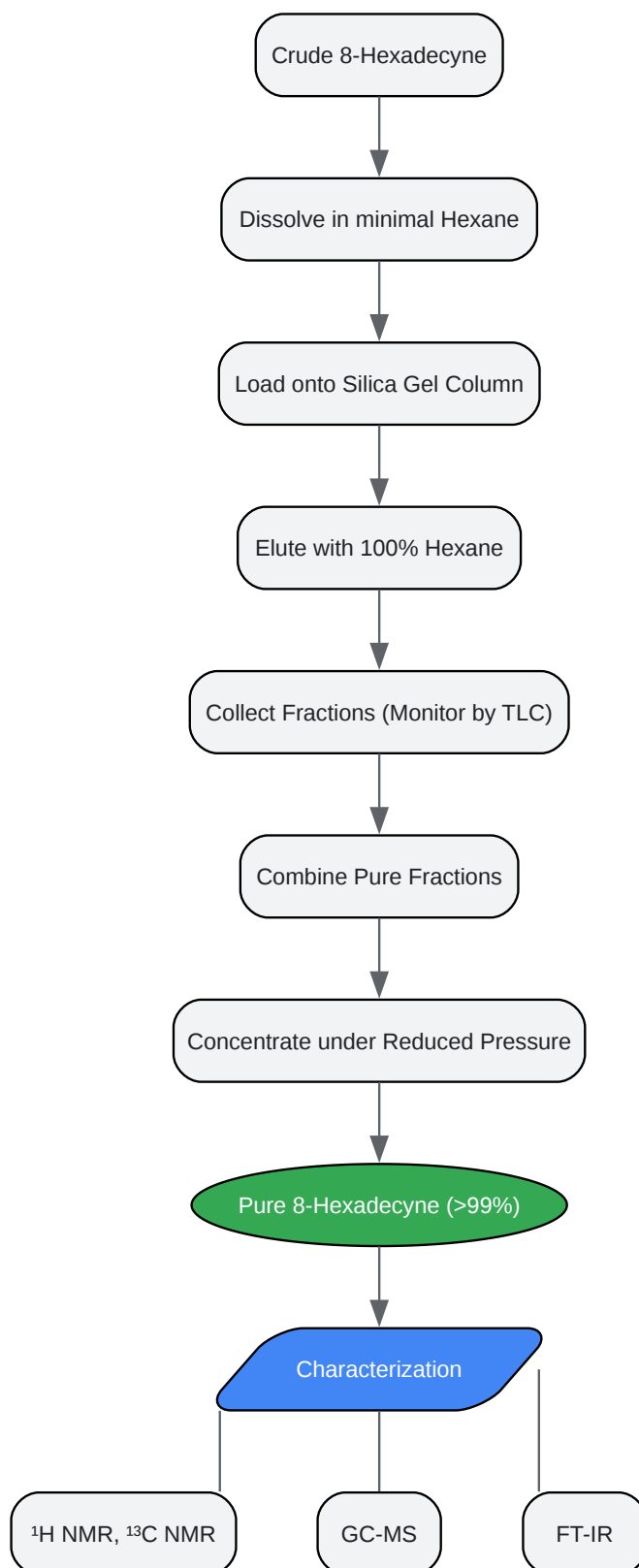
## Step 3: Workup &amp; Isolation

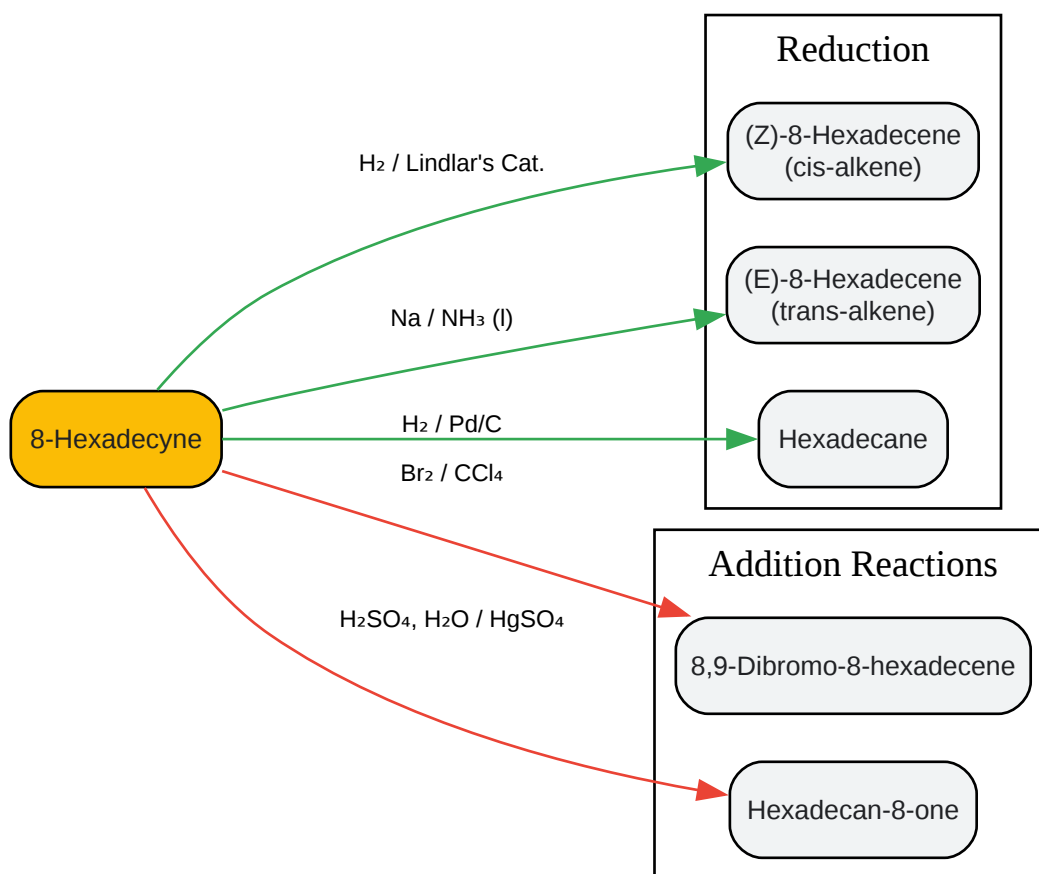
Quench with NH<sub>4</sub>Cl (aq)

Extract with Diethyl Ether

Dry (Na<sub>2</sub>SO<sub>4</sub>), Filter, Concentrate

Crude 8-Hexadecyne





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## Sources

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